2-(Hydroxymethyl)-2-phenylcyclobutan-1-one
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Overview
Description
2-(Hydroxymethyl)-2-phenylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-phenylcyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of phenylcyclobutanone with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.
Another method involves the reduction of 2-phenylcyclobutanone using sodium borohydride in the presence of a suitable solvent like ethanol. This reduction step introduces the hydroxymethyl group at the 2-position of the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-phenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-phenylcyclobutan-1-one.
Reduction: 2-(Hydroxymethyl)-2-phenylcyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-phenylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group may interact with hydrophobic regions of proteins, affecting their activity. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2-cyclopenten-1-one: Similar structure but with a cyclopentenone ring.
2-(Hydroxymethyl)-2-phenylcyclopentan-1-one: Similar structure but with a cyclopentanone ring.
5-(Hydroxymethyl)-2-furaldehyde: Contains a furan ring instead of a cyclobutanone ring.
Uniqueness
2-(Hydroxymethyl)-2-phenylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
196502-85-9 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-phenylcyclobutan-1-one |
InChI |
InChI=1S/C11H12O2/c12-8-11(7-6-10(11)13)9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
InChI Key |
FENWEFIMDFIJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1=O)(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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